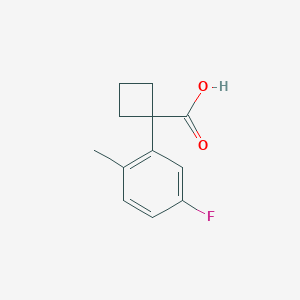
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid is an organic compound with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol . This compound is characterized by a cyclobutane ring attached to a carboxylic acid group and a 5-fluoro-2-methylphenyl group. It is a useful research chemical in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and advanced purification techniques to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biochemical pathways. The cyclobutane ring and carboxylic acid group may also contribute to the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic Acid: This compound has a cyclopropane ring instead of a cyclobutane ring, which may result in different chemical reactivity and biological activity.
1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxylic Acid: The presence of a cyclopentane ring can influence the compound’s physical properties and interactions with biological targets.
1-(5-Fluoro-2-methylphenyl)cyclohexanecarboxylic Acid: The larger cyclohexane ring may affect the compound’s stability and solubility in various solvents.
The uniqueness of this compound lies in its specific ring structure and the presence of the fluorine atom, which can significantly impact its chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13FO2 |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
1-(5-fluoro-2-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO2/c1-8-3-4-9(13)7-10(8)12(11(14)15)5-2-6-12/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
Clé InChI |
CMGBCWYSMYACQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C2(CCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


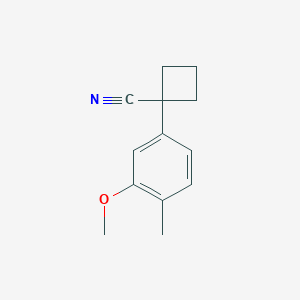
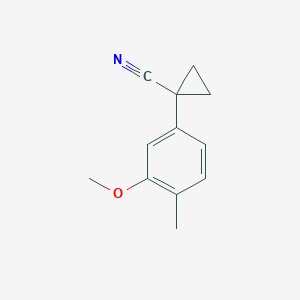
![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)

![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)
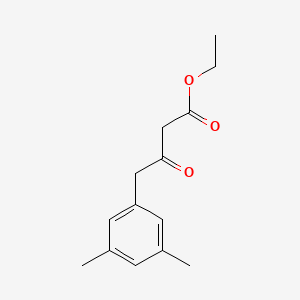
![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)
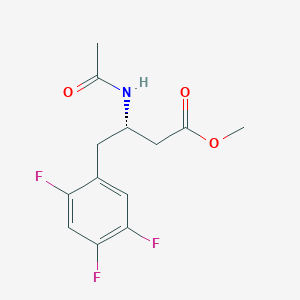
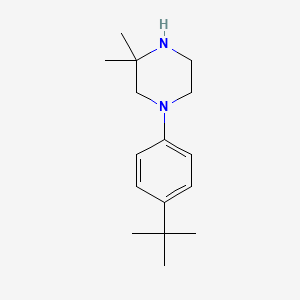

![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)
![Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)

![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)
